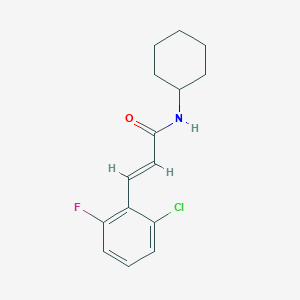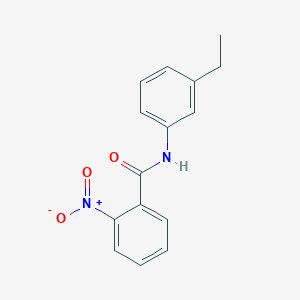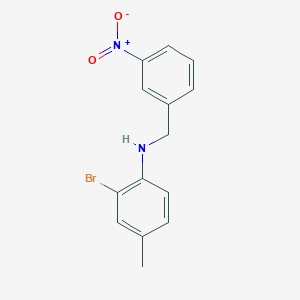
N-(diphenylmethyl)-3-methyl-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(diphenylmethyl)-3-methyl-2-nitrobenzamide, commonly known as DPM-2-NB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DPM-2-NB belongs to the class of nitrobenzamides and has been found to exhibit a range of biochemical and physiological effects.
科学研究应用
DPM-2-NB has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of DPM-2-NB is in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DPM-2-NB induces cell death in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents, and DPM-2-NB has shown great potential in this regard.
作用机制
The mechanism of action of DPM-2-NB involves the inhibition of HDAC activity. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus. By inhibiting HDAC activity, DPM-2-NB increases the acetylation of histones, leading to changes in gene expression that can induce cell death in cancer cells.
Biochemical and Physiological Effects
DPM-2-NB has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, DPM-2-NB has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DPM-2-NB has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using DPM-2-NB in lab experiments is its high potency and specificity for HDAC inhibition. DPM-2-NB has been found to exhibit greater potency than other HDAC inhibitors such as trichostatin A and suberoylanilide hydroxamic acid (SAHA). However, one of the limitations of using DPM-2-NB in lab experiments is its relatively high cost compared to other HDAC inhibitors.
未来方向
There are several future directions for the study of DPM-2-NB. One potential direction is the development of DPM-2-NB derivatives with improved potency and selectivity for HDAC inhibition. Another direction is the investigation of the potential applications of DPM-2-NB in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of DPM-2-NB and to identify potential drug targets for combination therapy with DPM-2-NB.
Conclusion
In conclusion, DPM-2-NB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DPM-2-NB exhibits potent anticancer activity by inhibiting the activity of HDACs, and has also been found to exhibit anti-inflammatory and neuroprotective activity. While there are advantages and limitations to using DPM-2-NB in lab experiments, there are several promising future directions for the study of this compound.
合成方法
The synthesis of DPM-2-NB involves the reaction of 3-methyl-2-nitrobenzoic acid with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonium hydroxide to obtain DPM-2-NB. This synthesis method has been reported to yield high purity and yield of DPM-2-NB.
属性
IUPAC Name |
N-benzhydryl-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15-9-8-14-18(20(15)23(25)26)21(24)22-19(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14,19H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIXGDKLLJPONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-3-methyl-2-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5739782.png)
![4-ethoxy-3-nitro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5739787.png)
![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)
![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5739792.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5739799.png)

![N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)
![2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5739822.png)





![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)